molecular formula C19H23N3 B11990024 N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine

N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine

Cat. No.: B11990024
M. Wt: 293.4 g/mol
InChI Key: IYLYIQZUZPGQNN-HMMYKYKNSA-N
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Description

N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and benzylidene and methylbenzyl groups attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine typically involves the condensation of 4-methylbenzylamine with benzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of more robust catalysts and solvents to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylidene-4-(4-methylbenzyl)oxybenzohydrazide
  • N-Benzylidene-4-(4-methylbenzyl)oxybenzylidene
  • N-Benzylidene-4-(4-methylbenzyl)oxybenzylidene

Uniqueness

N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the piperazine ring and the benzylidene and methylbenzyl groups contribute to its versatility in various applications, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C19H23N3

Molecular Weight

293.4 g/mol

IUPAC Name

(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-phenylmethanimine

InChI

InChI=1S/C19H23N3/c1-17-7-9-19(10-8-17)16-21-11-13-22(14-12-21)20-15-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3/b20-15+

InChI Key

IYLYIQZUZPGQNN-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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